Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
Description
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone is a pyrimidine-based compound featuring a morpholino ring at the 6-position, a phenyl group at the 2-position, and a methyl sulfone moiety at the 4-position. The morpholino group enhances solubility and may influence binding interactions, while the methyl sulfone contributes to metabolic stability and electronic effects .
Properties
IUPAC Name |
4-[6-(methylsulfonylmethyl)-2-phenylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23(20,21)12-14-11-15(19-7-9-22-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWTWEBSSHJSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone is used in diverse scientific research applications, including:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Drug Development: It serves as a lead compound for developing new pharmaceuticals.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS 478031-54-8)
- Structural Differences: Replaces the morpholino group with a 4-chlorophenylsulfanyl substituent.
- The sulfanyl group (-S-) may reduce metabolic stability compared to the sulfone (-SO₂-) in the target compound .
- Synthetic Accessibility : Prepared via nucleophilic substitution, similar to methods in for related compounds .
[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone (CAS 303147-55-9)
- Structural Differences : Substitutes the phenyl group at the 2-position with a 2-pyridinyl ring.
- Predicted properties include a density of 1.31 g/cm³ and boiling point of 521.8°C, suggesting higher polarity than the target compound .
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine (CAS 303147-61-7)
- Structural Differences : Features a phenylsulfanyl (-S-Ph) group instead of methyl sulfone.
- Predicted pKa of 3.51 indicates moderate acidity, which may influence pharmacokinetics .
Functional Group Modifications
Ethyl Methyl Sulfone
- Relevance : While simpler, studies on its conformational stability (via quantum chemical calculations) reveal that sulfone groups adopt stable conformers with distinct thermochemical properties (e.g., entropy = 385 J/mol·K at 298 K). This suggests the methyl sulfone in the target compound contributes to rigidity and thermodynamic stability .
Morpholino(1-phenylcycloprop-2-en-1-yl)methanone Derivatives
- Example: (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db).
- Comparison: Demonstrates the versatility of morpholino groups in stabilizing cyclopropane rings. However, the absence of a sulfone moiety limits direct functional comparison .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₉N₃O₃S | 333.41 | Morpholino, Phenyl, Methyl sulfone | N/A |
| 4-[(4-Chlorophenyl)sulfanyl]-6-... (CAS 478031-54-8) | C₁₈H₁₄ClN₃O₂S₂ | 403.91 | 4-Chlorophenylsulfanyl | N/A |
| [6-Morpholino-2-(2-pyridinyl)-... (CAS 303147-55-9) | C₂₀H₂₀N₄O₃S | 396.46 | 2-Pyridinyl | 521.8 ± 50.0 |
Biological Activity
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, supported by research findings, case studies, and comparative analyses.
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.41 g/mol
Functional Groups: Sulfone, pyrimidine, morpholine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, which can lead to inhibition of enzyme activity or modulation of signal transduction pathways. This mechanism is crucial for its potential therapeutic applications in treating various diseases, including infections and cancer.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that it exhibits significant inhibitory effects against a range of microorganisms.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of several compounds, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 |
| Pseudomonas aeruginosa | 250 |
| Candida albicans | 62.5 |
| Saccharomyces cerevisiae | 31.25 |
These findings suggest that this compound has potent antimicrobial activity, particularly against fungal strains like Candida albicans and yeast.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings on Anticancer Properties
In a study assessing the cytotoxic effects of related compounds on cancer cell lines, this compound demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound may serve as a potential lead for developing new anticancer agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant | Moderate |
| Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide | Low | Low |
| Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide | Moderate | High |
This table illustrates that while this compound shows promising activity in both areas, its sulfoxide counterpart exhibits higher anticancer potential.
Q & A
Q. How does the compound regulate iron-sulfur cluster biogenesis in cancer cells?
- Mechanistic Studies :
- Knock down IRP2 (iron regulatory protein 2) to assess sulfone-mediated iron redistribution.
- Measure mitochondrial ROS and aconitase activity as indicators of iron-sulfur cluster integrity .
- Tools : Use Fe-S cluster biosensors (e.g., GFP-tagged Grx3) in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
